3-(2,6-Difluorophenyl)-1-[(1-hydroxycyclohex-2-en-1-yl)methyl]urea
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Overview
Description
3-(2,6-Difluorophenyl)-1-[(1-hydroxycyclohex-2-en-1-yl)methyl]urea is an organic compound characterized by the presence of a difluorophenyl group and a hydroxycyclohexenylmethyl group attached to a urea moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(2,6-Difluorophenyl)-1-[(1-hydroxycyclohex-2-en-1-yl)methyl]urea typically involves the following steps:
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Formation of the Hydroxycyclohexenylmethyl Intermediate
Starting Material: Cyclohexene
Reagents: Hydroxylation agents such as osmium tetroxide (OsO₄) or potassium permanganate (KMnO₄)
Conditions: Aqueous or organic solvent, room temperature to moderate heating
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Attachment of the Difluorophenyl Group
Starting Material: 2,6-Difluoroaniline
Reagents: Isocyanate derivatives or carbamoyl chloride
Conditions: Solvent such as dichloromethane (DCM), room temperature to reflux
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Coupling Reaction
Reagents: The hydroxycyclohexenylmethyl intermediate and the difluorophenyl isocyanate
Conditions: Solvent such as tetrahydrofuran (THF), room temperature to moderate heating
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to maximize yield and purity. This could include the use of continuous flow reactors, automated synthesis platforms, and advanced purification techniques such as high-performance liquid chromatography (HPLC).
Chemical Reactions Analysis
Types of Reactions
Oxidation: The hydroxy group can be oxidized to a ketone using reagents like chromium trioxide (CrO₃) or pyridinium chlorochromate (PCC).
Reduction: The urea moiety can be reduced to an amine using reducing agents such as lithium aluminum hydride (LiAlH₄).
Substitution: The difluorophenyl group can undergo nucleophilic aromatic substitution with strong nucleophiles like sodium methoxide (NaOCH₃).
Common Reagents and Conditions
Oxidation: Chromium trioxide in acetone, room temperature
Reduction: Lithium aluminum hydride in ether, reflux
Substitution: Sodium methoxide in methanol, room temperature
Major Products
Oxidation: Formation of a ketone derivative
Reduction: Formation of an amine derivative
Substitution: Formation of substituted phenyl derivatives
Scientific Research Applications
Chemistry
Catalysis: The compound can be used as a ligand in metal-catalyzed reactions.
Organic Synthesis: It serves as an intermediate in the synthesis of more complex molecules.
Biology
Enzyme Inhibition: Potential use as an inhibitor of specific enzymes due to its urea moiety.
Protein Binding: Studies on its binding affinity to various proteins.
Medicine
Drug Development: Exploration as a candidate for anti-inflammatory or anticancer drugs.
Pharmacokinetics: Research on its absorption, distribution, metabolism, and excretion (ADME) properties.
Industry
Material Science: Use in the development of new polymers or coatings.
Mechanism of Action
The mechanism of action of 3-(2,6-Difluorophenyl)-1-[(1-hydroxycyclohex-2-en-1-yl)methyl]urea involves its interaction with specific molecular targets. The urea moiety can form hydrogen bonds with active sites of enzymes, leading to inhibition. The difluorophenyl group may enhance binding affinity through hydrophobic interactions, while the hydroxycyclohexenylmethyl group can provide additional binding sites or steric effects.
Comparison with Similar Compounds
Similar Compounds
3-(2,6-Difluorophenyl)-1-[(1-hydroxycyclohexyl)methyl]urea: Lacks the double bond in the cyclohexene ring.
3-(2,6-Difluorophenyl)-1-[(1-hydroxycyclohex-2-en-1-yl)methyl]thiourea: Contains a sulfur atom instead of oxygen in the urea moiety.
3-(2,6-Difluorophenyl)-1-[(1-hydroxycyclohex-2-en-1-yl)methyl]carbamate: Contains an ester linkage instead of the urea moiety.
Uniqueness
3-(2,6-Difluorophenyl)-1-[(1-hydroxycyclohex-2-en-1-yl)methyl]urea is unique due to the combination of its difluorophenyl group and hydroxycyclohexenylmethyl group, which confer specific chemical properties and potential biological activities. Its structural features allow for diverse chemical reactions and interactions with biological targets, making it a versatile compound for various applications.
Properties
IUPAC Name |
1-(2,6-difluorophenyl)-3-[(1-hydroxycyclohex-2-en-1-yl)methyl]urea |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H16F2N2O2/c15-10-5-4-6-11(16)12(10)18-13(19)17-9-14(20)7-2-1-3-8-14/h2,4-7,20H,1,3,8-9H2,(H2,17,18,19) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XDZWJJSULOPVGE-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC=CC(C1)(CNC(=O)NC2=C(C=CC=C2F)F)O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H16F2N2O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
282.29 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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